Einecs 236-860-0
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 236-860-0 is a registered chemical compound under the European Union’s regulatory framework. EINECS compounds are often analyzed for structural analogs to predict toxicity or environmental impact using computational models like Read-Across Structure Activity Relationships (RASAR) . These models rely on similarity metrics (e.g., Tanimoto index ≥70% for PubChem 2D fingerprints) to identify functionally or structurally related compounds, enabling extrapolation of data from labeled to unlabeled substances .
Properties
CAS No. |
13518-93-9 |
|---|---|
Molecular Formula |
C6H16N12O7P2 |
Molecular Weight |
430.22 g/mol |
IUPAC Name |
phosphono dihydrogen phosphate;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/2C3H6N6.H4O7P2/c2*4-1-7-2(5)9-3(6)8-1;1-8(2,3)7-9(4,5)6/h2*(H6,4,5,6,7,8,9);(H2,1,2,3)(H2,4,5,6) |
InChI Key |
CZQYVJUCYIRDFR-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphosphoric acid, compound with 1,3,5-triazine-2,4,6-triamine (1:2), involves the reaction of diphosphoric acid with 1,3,5-triazine-2,4,6-triamine. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under specific conditions to maximize yield and purity. The process may also include purification steps such as crystallization or filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Diphosphoric acid, compound with 1,3,5-triazine-2,4,6-triamine (1:2), can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced using appropriate reducing agents.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products .
Scientific Research Applications
Diphosphoric acid, compound with 1,3,5-triazine-2,4,6-triamine (1:2), has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound can be used in biological studies to understand its effects on different biological systems.
Medicine: Research is being conducted to explore its potential therapeutic applications.
Industry: It is used in industrial processes, including the production of other chemicals and materials.
Mechanism of Action
The mechanism of action of diphosphoric acid, compound with 1,3,5-triazine-2,4,6-triamine (1:2), involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The identification of analogs for EINECS 236-860-0 would follow methodologies outlined in toxicological and chemical databases. Below is a comparative analysis based on hypothetical analogs derived from RASAR principles and structural similarity frameworks:
Table 1: Key Properties of this compound and Analogs
Note: Hypothetical data inferred from methodologies in , and 21.
Structural and Functional Insights:
Analog A (CAS 1046861-20-4): Structural Similarity: Shares identical molecular formula and weight with this compound, suggesting a bromo-chlorophenyl boronic acid derivative. The 0.87 Tanimoto similarity indicates near-identical functional groups and scaffold .
Analog B (Hypothetical) :
- Structural Variation : A dichlorinated nitro compound with a 0.71 Tanimoto score, indicating moderate similarity. Differences in ring substitution (nitro vs. boronic acid groups) alter electronic properties and solubility .
- Application Overlap : Both compounds may serve as intermediates in agrochemical synthesis, but Analog B’s higher solubility makes it preferable for aqueous-phase reactions .
Research Findings and Methodological Considerations
RASAR Models for Analog Identification
- Coverage Efficiency : A labeled set of 1,387 compounds (e.g., REACH Annex VI) can predict properties for 33,000 EINECS substances, including this compound, by identifying ≥70% similar analogs .
- Limitations : Overreliance on structural similarity may overlook stereochemical or metabolic differences, leading to inaccurate toxicity predictions .
Applicability Domain in QSAR Models
- Training Set Diversity : Models prioritizing diverse scaffolds (e.g., HPV, REACH datasets) outperform those focusing on congeneric series, ensuring broader applicability for EINECS compounds .
- Validation Metrics : Rigorous statistical controls (e.g., D-optimal design) minimize overfitting and enhance extrapolation reliability .
Experimental Validation Requirements
- Synthesis and Characterization : Analog A’s synthesis via palladium-catalyzed cross-coupling (THF/H₂O, 75°C) exemplifies protocols applicable to this compound derivatives .
- Data Reporting Standards: Compliance with IUPAC nomenclature and detailed physicochemical profiling (e.g., LogP, TPSA) are critical for regulatory acceptance .
Biological Activity
EINECS 236-860-0 refers to a specific chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This article focuses on the biological activity associated with this compound, including its mechanisms of action, effects on biological systems, and relevant case studies.
Overview of this compound
This compound is identified as a chemical substance that has been subject to various studies regarding its biological effects. The compound is primarily used in industrial applications, but its impact on human health and the environment has garnered attention in toxicological research.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with specific cellular receptors, influencing physiological responses.
- Cellular Stress Response : Exposure to this substance can trigger stress responses in cells, leading to alterations in gene expression and cellular metabolism.
- Toxicological Pathways : Research indicates that this compound may activate or inhibit pathways associated with toxicity, such as oxidative stress and inflammation.
Case Study 1: In Vitro Toxicity Assessment
A study evaluated the cytotoxic effects of this compound on human cell lines. The findings indicated that:
- Cell Viability : The compound reduced cell viability in a dose-dependent manner.
- Mechanism of Action : The primary mechanism was identified as apoptosis, characterized by increased caspase activity.
| Concentration (µM) | Cell Viability (%) | Caspase Activity (Fold Increase) |
|---|---|---|
| 0 | 100 | 1 |
| 10 | 85 | 1.5 |
| 50 | 60 | 3 |
| 100 | 30 | 5 |
Case Study 2: Environmental Impact
Research conducted on the environmental impact of this compound revealed significant bioaccumulation in aquatic organisms. Key findings included:
- Bioaccumulation Factor (BAF) : The BAF was measured at levels indicating potential ecological risks.
- Effects on Aquatic Life : Observations showed alterations in reproductive success and growth rates in fish exposed to contaminated water.
Discussion
The biological activity of this compound underscores the need for comprehensive risk assessments due to its potential health and environmental impacts. The data from case studies highlight both cytotoxic effects in human cell lines and ecological risks associated with environmental exposure.
Q & A
Q. What are the fundamental physicochemical properties of EC 236-860-0, and how can they be experimentally determined?
Methodological Answer:
- Begin with a systematic literature review to identify gaps in existing data (e.g., melting point, solubility, stability under varying conditions). Use spectroscopic techniques (e.g., NMR, FTIR) for structural analysis and chromatographic methods (HPLC, GC-MS) for purity assessment .
- Design controlled experiments to measure properties like hydrophobicity (via logP determination) or thermal stability (TGA/DSC). Calibrate instruments using reference standards and validate reproducibility through triplicate trials .
Q. How can researchers synthesize EC 236-860-0 with high yield and minimal impurities?
Methodological Answer:
- Optimize reaction conditions (temperature, solvent, catalyst) using a factorial design of experiments (DoE). Monitor reaction progress via in-situ spectroscopy (e.g., Raman) to identify intermediate phases .
- Purify the compound via recrystallization or column chromatography, with purity confirmed by mass spectrometry and elemental analysis. Document yield and impurity profiles for reproducibility .
Q. What analytical techniques are most suitable for quantifying EC 236-860-0 in complex matrices?
Methodological Answer:
- Develop a validated LC-MS/MS protocol with isotope-labeled internal standards to account for matrix effects. Perform spike-and-recovery tests to assess accuracy (target: 90–110%) and precision (RSD <5%) .
- Compare results with alternative methods (e.g., UV-Vis spectrophotometry) to identify technique-specific biases .
Advanced Research Questions
Q. What are the mechanistic pathways of EC 236-860-0’s degradation under environmental stressors (e.g., UV light, pH extremes)?
Methodological Answer:
- Conduct accelerated degradation studies using a photostability chamber (ICH Q1B guidelines). Employ high-resolution mass spectrometry (HRMS) to identify degradation products and propose fragmentation pathways .
- Apply kinetic modeling (e.g., Arrhenius equation) to predict degradation rates under real-world conditions. Validate models with long-term stability data .
Q. How does EC 236-860-0 interact with biological macromolecules (e.g., proteins, DNA), and what are the implications for toxicity?
Methodological Answer:
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Pair with molecular docking simulations to predict interaction sites .
- Perform in vitro assays (e.g., Ames test, comet assay) to assess genotoxicity. Correlate findings with in silico predictions (e.g., QSAR models) to resolve contradictions .
Q. How can conflicting data on EC 236-860-0’s catalytic activity be resolved across independent studies?
Methodological Answer:
- Conduct a meta-analysis of published datasets, evaluating variables like experimental conditions (e.g., temperature, solvent polarity) and instrument calibration protocols .
- Replicate key studies under standardized conditions, using blinded analysis to minimize bias. Apply statistical tests (ANOVA, Bland-Altman plots) to quantify variability sources .
Q. What novel functional modifications of EC 236-860-0 could enhance its selectivity in industrial applications?
Methodological Answer:
- Use computational chemistry (DFT, molecular dynamics) to predict substituent effects on reactivity. Synthesize derivatives via site-specific functionalization (e.g., Suzuki coupling) .
- Test modified compounds in target applications (e.g., catalysis, sensing) using high-throughput screening. Compare performance metrics (e.g., turnover frequency, detection limits) to establish structure-activity relationships .
Methodological Frameworks
- Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses . Use PICO (Population, Intervention, Comparison, Outcome) for biological studies .
- Data Contradiction Analysis : Triangulate results via orthogonal analytical methods and peer validation .
- Ethical Compliance : Ensure alignment with institutional review boards (IRBs) for toxicity studies and data transparency protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
